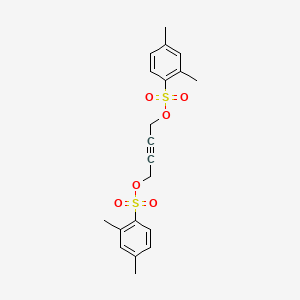

2-(Hydroperoxy(hydroxy)phosphoryl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hydroxyphosphono-acetic acid, with the chemical formula C₂H₅O₆P, is a compound known for its applications in water treatment and corrosion inhibition . It is characterized by its hydroxy and phosphono functional groups, making it a versatile agent in various industrial processes . This compound is commonly used as a chelating agent, sequestrant, and scale inhibitor .

Preparation Methods

Hydroxyphosphono-acetic acid can be synthesized through several methods:

Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.

Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.

Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid with sodium hydroxide solution at 80°C-90°C.

Chemical Reactions Analysis

Hydroxyphosphono-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.

Reduction: Reduction reactions can yield phosphonoglycolic acid.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are phosphonoacetic acid derivatives, phosphonoglycolic acid, and halogenated hydroxyphosphono-acetic acid .

Scientific Research Applications

Hydroxyphosphono-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hydroxyphosphono-acetic acid involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . It forms stable complexes with calcium and other metal ions, inhibiting their precipitation and deposition on surfaces . This chelation process is crucial in maintaining the efficiency and longevity of industrial systems .

Comparison with Similar Compounds

Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:

Phosphonoglycolic acid: Similar in structure but differs in its specific applications and stability.

Phosphonoformic acid: Used in similar applications but has different chelation properties.

Aminomethylenephosphonic acids: These compounds are also used as scale inhibitors but have different environmental and biodegradability profiles.

Hydroxyphosphono-acetic acid is unique due to its excellent stability, compatibility with other chemicals, and lower phosphorus content, making it an environmentally friendly option .

Properties

Molecular Formula |

C2H5O6P |

|---|---|

Molecular Weight |

156.03 g/mol |

IUPAC Name |

2-[hydroperoxy(hydroxy)phosphoryl]acetic acid |

InChI |

InChI=1S/C2H5O6P/c3-2(4)1-9(6,7)8-5/h5H,1H2,(H,3,4)(H,6,7) |

InChI Key |

IQEKRNXJPCBUAT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)P(=O)(O)OO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)

![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)

![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)

![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)

![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)